5'-Formyl-[2,2'-bifuran]-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Bioconjugation

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (CAS 886508-50-5, molecular formula C10H6O5, MW 206.15 g/mol) is a heterocyclic building block comprising two furan rings linked at the 2,2'-position, featuring a formyl group at the 5'-position of one ring and a carboxylic acid group at the 5-position of the other. This compound belongs to the bifuran class of heterocycles and is primarily utilized as an intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C10H6O5
Molecular Weight 206.15 g/mol
CAS No. 886508-50-5
Cat. No. B3058262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Formyl-[2,2'-bifuran]-5-carboxylic acid
CAS886508-50-5
Molecular FormulaC10H6O5
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
InChIInChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
InChIKeyAOPYILXWOOKLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (CAS 886508-50-5): A Heterocyclic Building Block with Orthogonal Functional Handles for Stepwise Derivatization


5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (CAS 886508-50-5, molecular formula C10H6O5, MW 206.15 g/mol) [1] is a heterocyclic building block comprising two furan rings linked at the 2,2'-position, featuring a formyl group at the 5'-position of one ring and a carboxylic acid group at the 5-position of the other [1]. This compound belongs to the bifuran class of heterocycles and is primarily utilized as an intermediate in organic synthesis and medicinal chemistry. The presence of two distinct, chemically orthogonal functional groups (aldehyde and carboxylic acid) on the rigid, π-conjugated bifuran scaffold enables sequential and selective derivatization strategies that are inaccessible to simpler monofuran analogs or symmetric bifuran derivatives [2].

Why [2,2'-Bifuran]-5-carboxylic acid, 5,5'-Dicarboxylic Acid, or Monofuran Analogs Cannot Replace 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid


In-class bifuran compounds and monofuran analogs lack the unique orthogonal functionalization potential of 5'-formyl-[2,2'-bifuran]-5-carboxylic acid. [2,2'-Bifuran]-5-carboxylic acid (CAS 856122-70-8) contains only a single carboxylic acid handle, precluding sequential derivatization . The symmetric [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA, CAS 50738-83-5) possesses two identical carboxylic acid groups, leading to statistical product mixtures in monofunctionalization reactions . Monofuran 5-formylfuran-2-carboxylic acid (FFCA, CAS 13529-17-4) retains the aldehyde–acid orthogonality but lacks the extended π-conjugation, rigid geometry, and higher molecular complexity of the bifuran core, which are critical for developing extended polyaromatic architectures, metal-coordinating ligands, and bioactive scaffolds requiring specific spatial presentation of substituents [1]. The target compound thus occupies a distinct chemical space that cannot be accessed by simply scaling up or adapting protocols designed for these closely related analogs.

Quantitative Differentiation Evidence for 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid Against Closest Analogs


Functional Group Orthogonality Enables Sequential Derivatization Strategies Inaccessible to Symmetric Bifuran Analogs

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid possesses one aldehyde and one carboxylic acid group on a single bifuran scaffold, compared to [2,2'-bifuran]-5,5'-dicarboxylic acid (BFDCA), which has two identical carboxylic acid groups . The orthogonal reactivity of aldehyde (nucleophilic addition, reductive amination, acetal formation) and carboxylic acid (amide coupling, esterification) permits clean, stepwise, two-directional functionalization without the statistical mixtures encountered in monofunctionalization of symmetric BFDCA [1]. This orthogonality is also unattainable with [2,2'-bifuran]-5-carboxylic acid, which has only one functionalizable position .

Organic Synthesis Medicinal Chemistry Bioconjugation Functional Group Orthogonality

Computed Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity Differentiate Target from Monofuran and Symmetric Bifuran Analogs

The computed partition coefficient (XLogP3-AA) for 5'-formyl-[2,2'-bifuran]-5-carboxylic acid is 1.4 [1], which is higher than that of the monofuran analog 5-formylfuran-2-carboxylic acid (FFCA, XLogP3-AA ≈ 0.2) [2], indicating increased lipophilicity due to the additional furan ring. The target compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors [1], compared to FFCA (1 donor, 4 acceptors) [2] and BFDCA (2 donors, 6 acceptors) [3]. This intermediate H-bond profile, combined with the extended aromatic surface area, may result in distinct membrane permeability and protein-binding characteristics compared to both the more polar BFDCA and the less lipophilic FFCA.

Drug Design ADME Prediction Physicochemical Properties Medicinal Chemistry

Reductive Amination Potential: Leveraging the Formyl Group for Amine Introduction – Inferring Reactivity from Monofuran FFCA Studies

The formyl group of 5-formylfuran-2-carboxylic acid (FFCA) has been demonstrated to undergo efficient reductive amination over a cobalt phosphide nanorod catalyst, yielding 5-aminomethylfuran-2-carboxylic acid (AMFCA) in 91% yield under optimized conditions (0.5 mmol substrate, 5 mmol NH4OAc, substrate/catalyst ratio 10 mol/mol, 5 bar H2, 393 K, 3 h in methanol/water 2:1 v/v) [1]. By class-level inference, the formyl group on the target bifuran compound is expected to undergo analogous reductive amination, producing an aminomethyl-bifuran-carboxylic acid that could serve as a biobased monomer for polyamide synthesis. In contrast, [2,2'-bifuran]-5-carboxylic acid lacks the formyl group entirely and cannot undergo this transformation; BFDCA requires more forcing conditions for carboxylic acid-to-amine conversion .

Reductive Amination Biobased Monomers Polyamide Precursors Catalytic Hydrogenation

Bifuran Carbonyl Compounds Exhibit Enhanced Solid-State Fluorescence Quantum Yields up to 35% Compared to Thiophene Analogs

A 2025 study investigating bifuran dialdehydes and diketones (F1–F3) and their bithiophene analogues (T1–T3) demonstrated that incorporating carbonyl groups into bifuran cores significantly enhances solid-state fluorescence, with quantum yields reaching up to 35% [1]. In contrast, the thiophene-based analogues exhibited low fluorescence in the solid state. X-ray crystallography revealed that bifuran derivatives exhibit tighter packing and more rigid molecular backbones, contributing to aggregation-induced emission. While the target compound 5'-formyl-[2,2'-bifuran]-5-carboxylic acid was not specifically studied, it shares the critical structural feature of a carbonyl-functionalized bifuran core, suggesting potential utility as a luminescent building block or fluorescent probe scaffold. Monofuran aldehydes and symmetric bifurans lacking carbonyl substituents do not exhibit comparable solid-state emission enhancement [1].

Photophysics Solid-State Fluorescence Aggregation-Induced Emission Luminescent Materials

Preliminary Pharmacological Screening Suggests Lipoxygenase Inhibitory and CCR5 Antagonist Activity – Differentiation by Polypharmacology Profile

According to MeSH-indexed pharmacological data, 5'-formyl-[2,2'-bifuran]-5-carboxylic acid has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), along with antioxidant properties in fats and oils [1]. Preliminary pharmacological screening also indicates potential CCR5 antagonist activity, suggesting utility for treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. While quantitative IC50 data for these activities are not publicly available, the multi-target profile distinguishes this compound from monofuran FFCA (primarily studied as a synthetic intermediate and HMF oxidation product with limited pharmacological characterization) and from BFDCA (primarily investigated as a polymer monomer with no reported bioactivity) [3]. This polypharmacology fingerprint may be of interest for phenotypic screening campaigns where multi-target engagement is desired.

Lipoxygenase Inhibition CCR5 Antagonism Anti-inflammatory Pharmacological Screening

Commercially Available Purity and Supply Characteristics: ≥97% Purity with Documented Quality Specifications

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid is commercially available from multiple vendors with documented purity specifications: ≥97% purity from Chemscene (Cat. CS-0268519) with storage at 2–8°C sealed in dry conditions, and ≥95% purity from AKSci (Cat. 8160CQ) with long-term storage recommended in a cool, dry place . In comparison, the monofuran analog FFCA (CAS 13529-17-4) is available at ≥98% purity (HPLC), while [2,2'-bifuran]-5-carboxylic acid (CAS 856122-70-8) is typically offered at technical grade with fewer documented quality parameters . The availability of defined purity specifications, SDS documentation, and batch-level quality assurance supports reproducible research and facilitates procurement for regulated environments.

Quality Control Procurement Purity Specification Supply Chain

High-Value Research and Industrial Application Scenarios for 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid


Stepwise Library Synthesis via Orthogonal Derivatization for Medicinal Chemistry Screening

The orthogonal aldehyde and carboxylic acid functional groups enable sequential, high-yielding derivatization for generating diverse compound libraries. The carboxylic acid can be amidated first using standard coupling reagents (e.g., HATU, EDC), followed by reductive amination of the aldehyde to introduce amine diversity, or vice versa. This two-step, bidirectional functionalization strategy avoids the statistical mixtures inherent to symmetric BFDCA and enables efficient exploration of structure-activity relationships in medicinal chemistry programs targeting inflammation or immune modulation, leveraging the compound's preliminary lipoxygenase inhibitory and CCR5 antagonist activity profiles [1][2].

Synthesis of Biobased Amino-Acid Monomers for Polyamide and Polyimide Materials

The formyl group can undergo reductive amination (analogous to FFCA, which achieves 91% yield to AMFCA) to generate 5'-aminomethyl-[2,2'-bifuran]-5-carboxylic acid, an AB-type monomer for polyamide synthesis [3]. The bifuran core provides greater rigidity and thermal stability compared to monofuran-derived monomers, while the carboxylic acid handle allows polymerization or copolymerization with diols or diamines. This application positions the compound as a renewable building block for high-performance biobased polymers, distinct from the symmetric BFDCA monomer used in polyester applications [4].

Development of Solid-State Fluorescent Probes and Aggregation-Induced Emission Materials

Bifuran carbonyl compounds exhibit enhanced solid-state fluorescence with quantum yields up to 35%, attributed to tighter crystal packing and aggregation-induced emission [5]. 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid, bearing both a formyl group and a bifuran core, can serve as a starting scaffold for synthesizing fluorescent probes. The carboxylic acid group provides a handle for bioconjugation (e.g., to proteins or antibodies via amide bond formation), while the formyl group can be elaborated to modulate emission wavelengths. This application exploits the bifuran core's unique photophysical advantage over thiophene and non-carbonyl bifuran analogs [5].

Phenotypic Screening in Inflammation and Immunology Drug Discovery Programs

Given the compound's preliminary pharmacological profile as a lipoxygenase inhibitor with ancillary COX inhibition and CCR5 antagonist activity, it may serve as a starting point for phenotypic screening in inflammation, asthma, rheumatoid arthritis, or HIV entry inhibition assays [1][2]. Its multi-target engagement fingerprint differentiates it from simpler furan-based screening compounds, and its bifuran core offers structural novelty that may circumvent existing intellectual property. Medicinal chemistry teams can use the orthogonal handles for hit-to-lead optimization, modifying the aldehyde and carboxylic acid positions independently to balance potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.